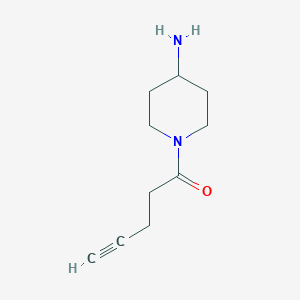
6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic compound that combines the structural features of thiophene and tetrahydroisoquinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thiophene derivatives with tetrahydroisoquinoline precursors in the presence of catalysts such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions: 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the thiophene and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated derivatives.
科学的研究の応用
6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in oxidative stress pathways, thereby exerting neuroprotective or anticancer effects .
類似化合物との比較
6,7-Dimethoxy-1-thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline: Shares structural similarities but differs in the presence of methoxy groups.
1,2,3,4-Tetrahydroisoquinoline: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Uniqueness: 6-Thiophen-2-yl-1,2,3,4-tetrahydro-isoquinoline is unique due to the combination of the thiophene and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This duality allows for a wide range of applications and reactivity patterns not seen in simpler analogs.
特性
分子式 |
C13H13NS |
|---|---|
分子量 |
215.32 g/mol |
IUPAC名 |
6-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H13NS/c1-2-13(15-7-1)11-3-4-12-9-14-6-5-10(12)8-11/h1-4,7-8,14H,5-6,9H2 |
InChIキー |
QCIGPMPMTQIOSE-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C=C(C=C2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)

![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)



![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)


![3-Cbz-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B12066220.png)



